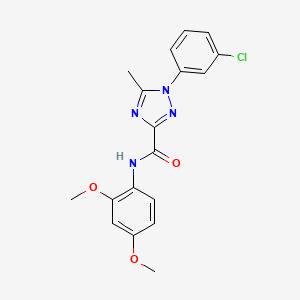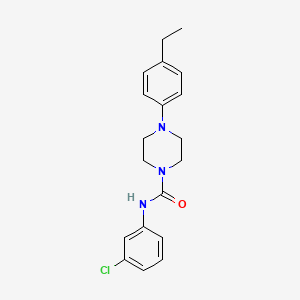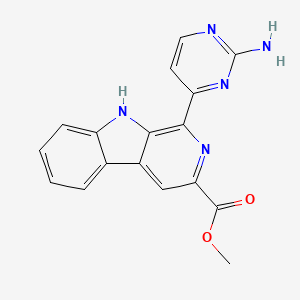![molecular formula C16H20N2OS B13370856 2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B13370856.png)
2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidinone core substituted with a 4-tert-butylbenzylsulfanyl group and a methyl group, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone typically involves the reaction of 4-tert-butylbenzyl chloride with a thiol compound to form the corresponding sulfide. This intermediate is then reacted with a pyrimidinone derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl and tert-butylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.
科学的研究の応用
2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism by which 2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form bonds with specific sites on these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar structure but with different substituents, leading to variations in its properties and applications .
- 4-tert-butylbenzyl mercaptan : A related compound used in the synthesis of various organic molecules and as an intermediate in chemical reactions .
Uniqueness
2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.
特性
分子式 |
C16H20N2OS |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
2-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2OS/c1-11-9-14(19)18-15(17-11)20-10-12-5-7-13(8-6-12)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
InChIキー |
OTFNJEVLLIIKKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Adamantyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370785.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13370786.png)
![2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370795.png)

![5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13370806.png)
![2-(1,3-benzodioxol-5-yl)-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370811.png)

![4-Chloro-3-methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13370819.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B13370823.png)
![2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B13370825.png)
![6-(3,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370827.png)
![Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13370828.png)

![6,8-dibromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370846.png)
